Methyl reserpate
Overview
Description
Methyl reserpate is a Yohimbine type alkaloid that can be isolated from Rauwolfia vomitoria roots and leaves . It is also known as a biochemical .
Synthesis Analysis
The structure of Reserpine was solved by 1953. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . His scholarly analysis clearly displayed aspects of retroanalysis, which was just evolving at that time . This synthesis commands admiration for the way he used conformational analysis and stereoelectronic effects to precisely develop the stereopoints in this exceedingly complex problem for that time .Molecular Structure Analysis
The molecular formula of Methyl reserpate is C23H30N2O5 .Chemical Reactions Analysis
Reserpine could be regenerated from methyl reserpate and trimethoxylbenzoyl chloride in presence of pyridine suggesting that reserpine is an ester of reserpic acid having a hydroxyl group with trimethox-ybenzoic acid and that during hydrolysis reserpic acid part does not undergo structural change .Physical And Chemical Properties Analysis
The molecular weight of Methyl reserpate is 414.49 .Scientific Research Applications
DNA Methylation and Cellular Differentiation
Methyl reserpate, through its association with DNA methylation, contributes significantly to cellular differentiation. DNA methylation serves as a critical process in cellular differentiation, distinguishing cancer cases from controls and informing the immuno-biology of chronic medical conditions. This has been validated in studies involving DNA methylation data sets from various diseases including cancer (Houseman et al., 2012).
Chromatographic Analysis in Alkaloid Research
Methyl reserpate is important in chromatographic procedures, particularly in the separation and analysis of closely related alkaloids. This method is valuable in the synthesis, isolation, and purification of alkaloids, as demonstrated in research on the paper chromatography of methyl reserpate derivatives (Korzun & Brody, 1962).
Drug Delivery Systems
In the field of drug delivery, studies on fractional CO2 laser-assisted drug delivery have utilized compounds like methyl 5-aminolevulinate. Such research explores how certain compounds can assist in the delivery of topically applied drugs into the skin, potentially offering novel approaches for medical treatments (Hædersdal et al., 2010).
Pharmacological Studies
Methyl reserpate derivatives have been compared to reserpine in pharmacological studies, examining effects on growth, organ weights, estrus, fertility, and other parameters in rats. This research helps in understanding the relative potencies and specific activities of new compounds in comparison to established drugs (Gaunt, Renzi, & Chart, 1962).
Cancer Biomarker Development
Methyl reserpate's role in DNA methylation makes it significant in cancer biomarker development. The methylation patterns altered in various diseases, including cancer, are being exploited for early detection of tumors and personalized treatment decisions. This application is evident in studies exploring DNA methylation markers in cancer (Das & Singal, 2004).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3/t12-,16+,18-,19-,20+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJQWFFIUHUJSB-UQVJXISSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl reserpate | |
CAS RN |
2901-66-8 | |
Record name | Methyl (3β,16β,17α,18β,20α)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2901-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl reserpate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3β,16β,17α,18β,20α)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL RESERPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIB2VC9239 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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